molecular formula C5H10N2O2S B13005701 N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide

N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide

Cat. No.: B13005701
M. Wt: 162.21 g/mol
InChI Key: ZOSOQNTZXJTJSP-UHFFFAOYSA-N
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Description

N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide is a compound characterized by its unique bicyclo[1.1.1]pentane structure. This structure is known for its high strain and rigidity, making it an interesting subject for chemical research. The compound has a molecular formula of C5H10N2O2S and a molecular weight of 162.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.

Industrial Production Methods

Industrial production methods for N-{bicyclo[11The use of automated synthesis and high-throughput screening can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chiral dirhodium catalysts for enantioselective C-H functionalization, diazo compounds for C-H insertion, and sulfonamidyl radicals for radical-based synthesis .

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide involves its interaction with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core. This interaction can alter the pharmacokinetic properties of the compound, making it a suitable bioisostere for various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide stands out due to its sulfonamide group, which provides additional functionalization options and enhances its bioisosteric properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

1-(sulfamoylamino)bicyclo[1.1.1]pentane

InChI

InChI=1S/C5H10N2O2S/c6-10(8,9)7-5-1-4(2-5)3-5/h4,7H,1-3H2,(H2,6,8,9)

InChI Key

ZOSOQNTZXJTJSP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)NS(=O)(=O)N

Origin of Product

United States

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